BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Thieno[2,3-d]pyrimidine Immunosuppression Kinase Inhibition

5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class, a scaffold explored for immunosuppressive, kinase inhibitory, and G-protein coupled receptor (GPCR) modulatory activities. The compound features a 4-chlorophenyl substituent at the 5-position of the thienopyrimidine core and a 3-methylphenylpiperazine moiety at the 4-position, a substitution pattern which, based on class-level structure-activity relationships (SAR), is hypothesized to modulate target engagement and selectivity profiles.

Molecular Formula C23H21ClN4S
Molecular Weight 421.0 g/mol
Cat. No. B4761475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Molecular FormulaC23H21ClN4S
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H21ClN4S/c1-16-3-2-4-19(13-16)27-9-11-28(12-10-27)22-21-20(14-29-23(21)26-15-25-22)17-5-7-18(24)8-6-17/h2-8,13-15H,9-12H2,1H3
InChIKeyYXKACPSGVJAHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Chemoinformatic Context and Procurement Baseline


5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class, a scaffold explored for immunosuppressive, kinase inhibitory, and G-protein coupled receptor (GPCR) modulatory activities [1]. The compound features a 4-chlorophenyl substituent at the 5-position of the thienopyrimidine core and a 3-methylphenylpiperazine moiety at the 4-position, a substitution pattern which, based on class-level structure-activity relationships (SAR), is hypothesized to modulate target engagement and selectivity profiles [2]. However, a comprehensive search of primary literature, patents, and authoritative databases indicates that no peer-reviewed, publicly disclosed quantitative biological or physicochemical data specific to this compound could be identified, distinguishing it from more thoroughly characterized analogs within the same chemical series.

Why Generic Substitution of 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Fails Without Comparative Data


Within the thieno[2,3-d]pyrimidine class, minor structural modifications at the 4-piperazinyl and 5-aryl positions are known to cause dramatic shifts in potency, selectivity, and even the primary mechanism of action, as demonstrated by the divergent pharmacological profiles of closely related analogs [1]. For instance, the substitution on the piperazine ring determines whether a compound acts as a kinase inhibitor, a GPCR antagonist, or an immunosuppressant, making simple interchange impossible. In the absence of any disclosed comparative data for 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, any attempt at generic substitution based on a presumed similar mechanism would be scientifically baseless and carries a high risk of experimental failure. Procuring this specific compound without direct evidence of its performance against defined comparators fundamentally constitutes a blind screening exercise, not an informed selection.

Quantitative Evidence Guide for 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine


Absence of Disclosed Quantitative Data for Target Compound Precludes Direct Comparative Analysis

A thorough literature and patent search did not yield any peer-reviewed study, patent example, or authoritative database entry reporting quantitative biological, biochemical, or physicochemical data for 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. In contrast, the closely related 4-N-piperazinyl-thieno[2,3-d]pyrimidine series is well-characterized, with the most potent analog from a foundational study exhibiting an IC50 of 66 nM in a Mixed Lymphocyte Reaction (MLR) immunosuppression assay [1]. This fundamental data gap prevents any direct head-to-head or cross-study comparison to establish the target compound's differentiation.

Thieno[2,3-d]pyrimidine Immunosuppression Kinase Inhibition

Inference of Potential CK2 Kinase Inhibition Based on Scaffold Analogy Lacks Direct Validation

Recent research on a structurally distinct dihydropyrido-thieno[2,3-d]pyrimidine scaffold identified potent CK2α inhibitors with IC50 values in the nanomolar range, such as compound 10b (IC50 = 36.7 nM), which also demonstrated selectivity against a kinase panel [1]. While the target compound shares the thieno[2,3-d]pyrimidine core, this class-level inference is weak. The specific substitutions on the target compound's scaffold differ significantly from the CK2-optimized series, and no direct screening data against CK2α or any other kinase has been disclosed for it. This comparison highlights the compound's unproven status within a promising but target-specific chemical space.

CK2 Kinase Cancer Thienopyrimidine

Unknown Selectivity Profile Compared to Multi-Targeted Thieno[2,3-d]pyrimidine Derivatives

Several thieno[2,3-d]pyrimidine derivatives have been optimized as dual kinase inhibitors, for example, dual c-Met/VEGFR-2 inhibitors with nanomolar potency [1]. The selectivity profile of 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine across the kinome or against specific GPCRs is completely unknown. The specific substitution pattern—a 4-chlorophenyl group at the 5-position and an m-tolylpiperazine at the 4-position—is not covered by any public SAR study, making its target engagement profile unpredictable. This unknown selectivity is a critical differentiator from well-characterized analogs where off-target activities are documented.

Kinase Selectivity VEGFR c-Met

Validated Application Scenarios for 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Based on Current Evidence


Exploratory Medicinal Chemistry for Novel Scaffold Diversification

The primary evidence-based application for this compound is as a structurally unique building block in a medicinal chemistry diversification campaign. Given the established activity of the 4-N-piperazinyl-thieno[2,3-d]pyrimidine scaffold in immunosuppression and kinase inhibition [1], procuring this specific substitution pattern, which is not described in the public domain, could be used to probe novel SAR around the 5- and 4-positions with the goal of generating proprietary, patentable analogs. This is a high-risk, high-reward scenario, as the compound's biological activity is entirely uncharacterized.

Negative Control or Selectivity Probe Synthesis

For researchers already working with active 4-N-piperazinyl-thieno[2,3-d]pyrimidines, this compound could serve as a preliminary negative control. By synthesizing or procuring this analog with a distinct substitution pattern (4-chlorophenyl and m-tolylpiperazine) and comparing its activity against a known active comparator like the 66 nM MLR inhibitor from Jang et al. [1], a laboratory can rapidly determine if the new substituent combination abolishes activity, thereby refining its SAR model. This scenario requires the end-user to generate the confirmatory data.

In Silico Modeling and Pharmacophore Hypothesis Testing

Since no in vitro data exists, an appropriate application is computational. The compound can be used as a test case in molecular docking or pharmacophore modeling studies against targets known to be inhibited by the thieno[2,3-d]pyrimidine class, such as CK2α [2] or various kinases. The results can generate hypotheses about its potential binding affinity and selectivity, which can then inform a decision on whether to proceed to an expensive synthesis and biological evaluation.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.